3-Bromo-N-metil-N-boc-propilamina

Descripción general

Descripción

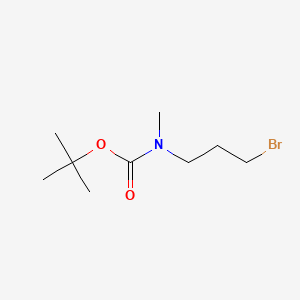

3-Bromo-N-methyl-N-boc-propylamine is a chemical compound with the molecular formula C9H18BrNO2 and a molecular weight of 252.15 g/mol This compound is characterized by the presence of a bromine atom, a methyl group, and a tert-butoxycarbonyl (Boc) protecting group attached to a propylamine backbone .

Aplicaciones Científicas De Investigación

3-Bromo-N-methyl-N-boc-propylamine is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.

Polymer Chemistry: It is employed in the synthesis of functional polymers and antimicrobial agents

Mecanismo De Acción

Target of Action

It is often used as a reagent in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is often used as a synthetic intermediate in organic chemistry , implying that it may undergo various chemical reactions to form other compounds. More research is needed to elucidate its specific interactions with its targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-N-methyl-N-boc-propylamine . For instance, it is soluble in chloroform, dichloromethane, and ethyl acetate , suggesting that its solubility and stability may be affected by the presence of these solvents. Additionally, it should be stored at -20°C to maintain its stability .

Métodos De Preparación

3-Bromo-N-methyl-N-boc-propylamine can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl (3-hydroxypropyl) (methyl)carbamate with carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) in dichloromethane (DCM) at 0°C . The reaction mixture is stirred for 1.5 hours, followed by quenching with water and extraction with DCM. The organic phase is washed with sodium carbonate (Na2CO3) solution, brine, and dried over anhydrous sodium sulfate. The final product is obtained by purification using silica gel column chromatography with a petroleum ether/ethyl acetate mixture .

Análisis De Reacciones Químicas

3-Bromo-N-methyl-N-boc-propylamine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Comparación Con Compuestos Similares

Similar compounds to 3-Bromo-N-methyl-N-boc-propylamine include:

3-Bromopropylamine: A simpler compound without the Boc protecting group, used in similar nucleophilic substitution reactions.

3-(Boc-amino)propyl bromide: Another Boc-protected brominated amine, used in organic synthesis and polymer chemistry.

3-Bromo-N-methyl-N-boc-propylamine is unique due to its combination of a bromine atom, a methyl group, and a Boc protecting group, making it a versatile intermediate in various chemical reactions and applications .

Actividad Biológica

3-Bromo-N-methyl-N-boc-propylamine, with the molecular formula C₉H₁₈BrNO₂ and CAS number 828272-19-1, is a compound characterized by a bromine substituent on a propyl chain and a N-tert-butoxycarbonyl (Boc) protective group on the nitrogen atom. This unique structure positions it as a significant intermediate in organic synthesis, particularly in medicinal chemistry. While specific biological activity data for this compound is limited, its structural features suggest potential applications in drug development.

- Molecular Weight : 252.15 g/mol

- Density : Approximately 1.254 g/cm³

- Solubility : Moderate solubility in organic solvents such as chloroform and dichloromethane.

The biological activity of 3-Bromo-N-methyl-N-boc-propylamine is not well-documented, but it is hypothesized that the compound may serve as a precursor for bioactive molecules upon deprotection of the Boc group. The presence of the bromine atom allows for further chemical modifications, which can lead to the development of compounds with desired biological properties.

Potential Biological Applications

Although direct studies on 3-Bromo-N-methyl-N-boc-propylamine are scarce, compounds with similar structures have been investigated for various pharmacological properties:

- Medicinal Chemistry : The bromo group can introduce functionalities relevant for drug development, potentially creating new binding sites for specific biological targets.

- CNS Activity : Propylamine derivatives are often studied for their roles in central nervous system activities, suggesting that this compound may also have implications in neuropharmacology.

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons with related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Methylpropylamine | No bromine or Boc group | Directly involved in biological processes |

| 3-Chloro-N-methyl-N-boc-propylamine | Chlorine instead of bromine | Different reactivity due to chlorine's properties |

| N-tert-butoxycarbonylpropylamine | No halogen substituent | More stable under certain conditions |

The uniqueness of 3-Bromo-N-methyl-N-boc-propylamine lies in its combination of both a bromine substituent and a Boc protecting group, allowing for versatile reactivity not found in simpler amines or other halogenated derivatives.

Case Studies and Research Findings

While specific case studies focusing solely on 3-Bromo-N-methyl-N-boc-propylamine are lacking, several studies highlight the relevance of similar compounds in drug discovery:

- G-Secretase Inhibitors : Compounds featuring similar functional groups have been explored as inhibitors of g-secretase, which is crucial in Alzheimer's disease research .

- Antagonists of Human Receptors : Research has shown that derivatives of propylamines can act as antagonists for various human receptors, indicating potential pathways for therapeutic applications .

Propiedades

IUPAC Name |

tert-butyl N-(3-bromopropyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BrNO2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUWBRCCWDAPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675728 | |

| Record name | tert-Butyl (3-bromopropyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828272-19-1 | |

| Record name | tert-Butyl (3-bromopropyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-bromopropyl)-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.